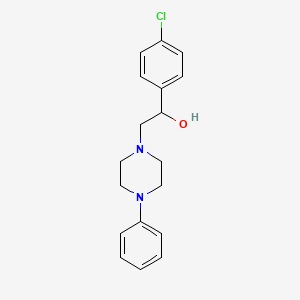

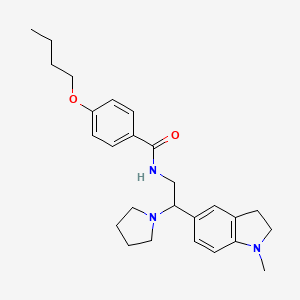

1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol, also known as 4-chloro-N-(4-phenylpiperazin-1-yl)benzamide (4-CPA), is an organic compound with a wide range of applications in the scientific community. It is an important intermediate in the synthesis of various drugs and has been used in the production of pharmaceuticals, agrochemicals, and other organic compounds. 4-CPA is a versatile compound that can be used in various laboratory experiments and has many biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Optimization

The compound 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol has been synthesized through the reaction of 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. Optimized technological parameters include raw material ratios, reaction time, and temperature, resulting in an 88.5% yield under specific conditions (Wang Jin-peng, 2013).

Antimicrobial Activity

Compounds related to 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol have been explored for their antimicrobial activity. Derivatives of benzyl piperazine, which share a structural similarity, demonstrated notable antibacterial properties (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Lipase and α-Glucosidase Inhibition

Novel heterocyclic compounds derived from similar structures have shown significant anti-lipase and anti-α-glucosidase activity. This indicates potential applications in metabolic disorder treatments (O. Bekircan, S. Ülker, E. Menteşe, 2015).

Acetylcholinesterase Inhibition

Arylisoxazole‐phenylpiperazine derivatives, closely related to the compound , have been studied for their inhibitory effect on acetylcholinesterase, suggesting potential uses in treating neurodegenerative diseases (Mina Saeedi et al., 2019).

Anticonvulsive Properties

Compounds structurally similar to 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol have shown pronounced anticonvulsive activity, which points to potential applications in epilepsy treatment (O. A. Papoyan et al., 2011).

Molecular Docking Studies

The compound has been the subject of molecular docking studies, indicating potential binding sites and interactions with various biological targets. This suggests a wide range of possible biological activities and therapeutic applications (S. ShanaParveen et al., 2016).

Synthesis Methodologies

Research on 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol includes studies on its synthesis, exploring different methods and conditions for optimal production (D. Nematollahi, A. Amani, 2011).

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O/c19-16-8-6-15(7-9-16)18(22)14-20-10-12-21(13-11-20)17-4-2-1-3-5-17/h1-9,18,22H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZMDFYYEUDPLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2368982.png)

![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2368993.png)

![4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid](/img/structure/B2368999.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2369001.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2369003.png)

![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)